
3-phenylpyridine-2-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Phenylpyridine-2-carboxylic Acid and related compounds often involves catalytic processes, with palladium being a common catalyst. For instance, cyclometallated compounds with 2-arylpyridines and their derivatives have been extensively studied, demonstrating the versatility of palladium-catalyzed reactions in creating complex aromatic structures (Pazderski & Abramov, 2023).
Molecular Structure Analysis
The molecular structure of compounds like 3-Phenylpyridine-2-carboxylic Acid can be elucidated using NMR spectroscopy and single crystal X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, crucial for understanding its chemical behavior and properties.
Chemical Reactions and Properties
Carboxylic acids, including 3-Phenylpyridine-2-carboxylic Acid, undergo various chemical reactions, such as decarboxylation and formation of derivatives (e.g., esters and amides). Their reactivity can be influenced by the presence of the phenyl and pyridine rings, which may affect electron distribution and acidity (Rahaman, Singh Chauhan, & Bhadra, 2023).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
One notable application of 3-phenylpyridine-2-carboxylic acid and its derivatives in scientific research is in the field of catalysis, particularly involving ruthenium(II) complexes. These complexes have been investigated for their role in catalytic arylation of functional arenes, demonstrating an autocatalytic process catalyzed by the carboxylic acid coproduct and water. This process is significant for C-H bond activation in organic synthesis, offering insights into the development of more efficient and selective catalytic reactions (Ferrer Flegeau et al., 2011).
Molecular Structure and Dynamics
Research into the molecular structure and dynamics of related pyridine carboxylic acids has been carried out to understand their physical and chemical properties better. For example, the structure of 2-aminopyridine-3-carboxylic acid was studied using X-ray diffraction and inelastic neutron scattering, providing valuable data for theoretical models and computational chemistry (Pawlukojć et al., 2007).
Photophysics and Photochemistry
The photophysics of 3-hydroxy-picolinic acid, a close relative of 3-phenylpyridine-2-carboxylic acid, has been explored through theoretical quantum chemistry methods. This research highlights the role of the carboxylic group in proton transfer processes, which are pivotal in understanding the photophysics of such organic molecules (Rode & Sobolewski, 2012).
Crystal Engineering and Solid-State Chemistry
In the field of crystal engineering and solid-state chemistry, multi-component crystals involving phenylpyridine and substituted benzoic acids have been created to investigate the influence of chemical and structural factors on the formation of co-crystals or organic salts. This research provides insights into hydrogen bonding motifs and proton transfer, essential for designing new crystalline materials with desired properties (Seaton et al., 2013).
Coordination Polymers and MOFs
The use of ether-bridged aromatic carboxylic acids in the synthesis of coordination compounds has opened new avenues in crystal engineering research. These compounds demonstrate a wide structural diversity, from discrete dimers to intricate 3D metal–organic frameworks (MOFs), and have potential applications in luminescence sensing and magnetism (Gu et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPJJGKJSOUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376453 | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpyridine-2-carboxylic Acid | |
CAS RN |
103863-15-6 | |
| Record name | 3-Phenyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)












